![molecular formula C17H11N3O3S B2726941 (Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865180-99-0](/img/structure/B2726941.png)

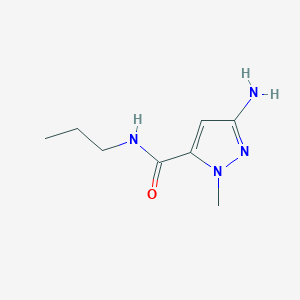

(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

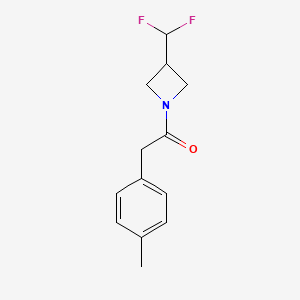

Description

The compound is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and useful in various chemical reactions .

Molecular Structure Analysis

The compound contains a benzothiazole group, which consists of a benzene ring fused to a thiazole ring. It also has a nitro group (-NO2) and an amide group (CONH2), which can participate in various chemical reactions .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, particularly due to the presence of the nitro and amide groups. For example, the nitro group can be reduced to an amino group, and the amide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, benzothiazole derivatives are solid at room temperature and have a high melting point .Scientific Research Applications

Antiparasitic and Antiviral Applications :

- Thiazolides, including nitazoxanide, show broad-spectrum activity against various parasites and viruses. They are effective against helminths, protozoa, enteric bacteria, and viruses in animals and humans (Hemphill, Müller, & Müller, 2012).

- NTZ's antiparasitic activity is independent of its nitro group, suggesting alternative mechanisms of action (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Mechanism of Action in Parasitic and Bacterial Infections :

- Thiazolides act against microaerophilic bacteria and parasites by the reduction of the nitro group into a toxic intermediate. In mammalian cells, they trigger apoptosis, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Structural and Physicochemical Studies :

- Studies on NTZ provide insights into the structure-activity relationships of thiazolides. These include the importance of the nitro group for activity against anaerobic or microaerophilic parasites and bacteria, and modifications in the benzene ring affecting antiparasitic activity (Bruno, Caira, Monti, Kassuha, & Sperandeo, 2010).

Cancer Research Applications :

- Thiazolides like NTZ and bromo-thiazolides have shown efficacy against proliferating mammalian cells, suggesting potential applications in cancer therapy. They induce apoptosis in colon cancer cells, dependent on cell cycle arrest and interaction with specific proteins like GSTP1 (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).

Pharmacokinetics and Drug Delivery :

- Research into novel drug delivery systems, such as laser-responsive liposomes for targeted tumor therapy, includes the use of NTZ nanoparticles, highlighting the ongoing exploration of advanced drug delivery techniques (Darwish, Bayoumi, & El-kolaly, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c1-2-10-19-14-8-3-4-9-15(14)24-17(19)18-16(21)12-6-5-7-13(11-12)20(22)23/h1,3-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFRTMKSOVGYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2726861.png)

![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2726865.png)

![Methyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726871.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2726876.png)

![N-(2-Cyanobutan-2-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide](/img/structure/B2726878.png)